1-[(1Z)-2-bromoethenyl]-2-fluorobenzene
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Overview
Description
1-[(1Z)-2-bromoethenyl]-2-fluorobenzene is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring through an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene typically involves the bromination of 2-fluorostyrene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(1Z)-2-bromoethenyl]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of 1-[(1Z)-2-aminoethenyl]-2-fluorobenzene or similar derivatives.
Oxidation: Formation of 1-[(1Z)-2,3-epoxyethenyl]-2-fluorobenzene.
Reduction: Formation of 1-[(1Z)-2-ethyl]-2-fluorobenzene.
Scientific Research Applications
1-[(1Z)-2-bromoethenyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The ethenyl group allows for conjugation with other π-systems, enhancing its chemical versatility.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1Z)-2-chloroethenyl]-2-fluorobenzene
- 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene
- 1-[(1Z)-2-bromoethenyl]-2-chlorobenzene
Uniqueness
1-[(1Z)-2-bromoethenyl]-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
187463-12-3 |
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Molecular Formula |
C8H6BrF |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-[(Z)-2-bromoethenyl]-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5- |
InChI Key |
LMOSHNZJMPJGII-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CBr)F |
Purity |
95 |
Origin of Product |
United States |
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